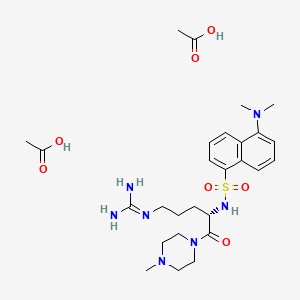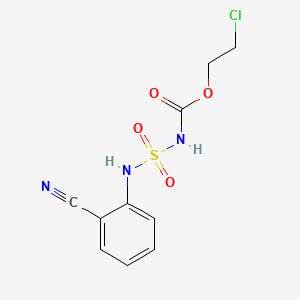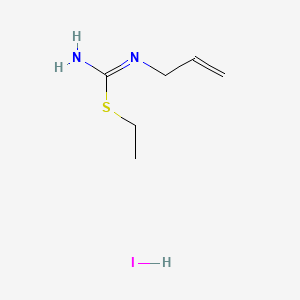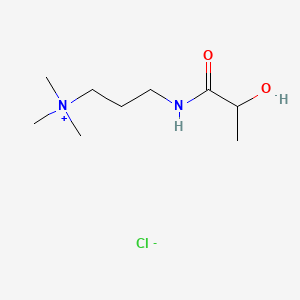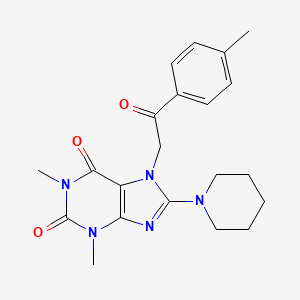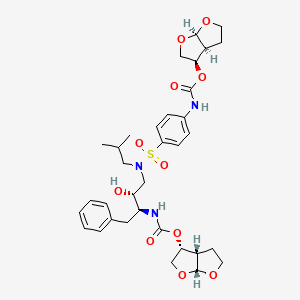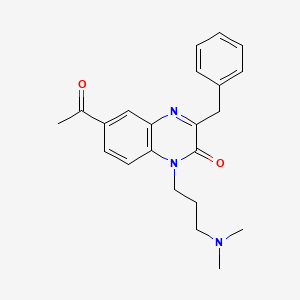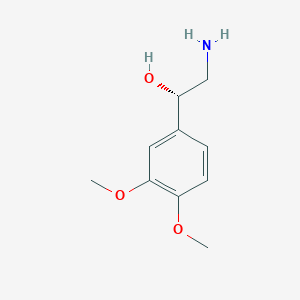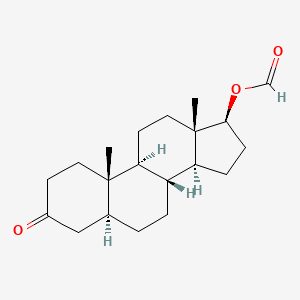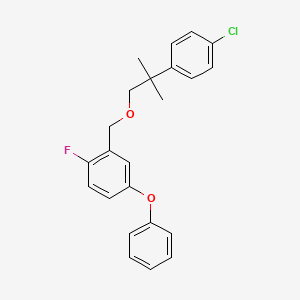
Mycophenolate triethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycophenolate triethylamine is a chemical compound with the molecular formula C23H35NO6. It is a salt formed from mycophenolic acid and triethylamine. Mycophenolic acid is a potent immunosuppressive agent widely used in organ transplantation and autoimmune diseases. The triethylamine salt form enhances the solubility and stability of mycophenolic acid, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mycophenolate triethylamine is synthesized by reacting mycophenolic acid with triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol. The process involves the following steps:
- Dissolve mycophenolic acid in the chosen solvent.
- Add triethylamine to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or evaporation of the solvent.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Mycophenolate triethylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Mycophenolate triethylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving cell proliferation and immune response.
Medicine: this compound is investigated for its potential therapeutic effects in autoimmune diseases and organ transplantation.
Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
Mycophenolate triethylamine exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a decrease in guanosine nucleotides, which are essential for DNA and RNA synthesis. As a result, the proliferation of T and B lymphocytes is suppressed, reducing the immune response .
Comparison with Similar Compounds
Similar Compounds
Mycophenolate mofetil: A prodrug of mycophenolic acid, used for similar immunosuppressive purposes.
Mycophenolate sodium: Another salt form of mycophenolic acid, with improved gastrointestinal tolerability.
Uniqueness
Mycophenolate triethylamine is unique due to its enhanced solubility and stability compared to other forms of mycophenolic acid. This makes it more suitable for certain applications, particularly in pharmaceutical formulations and research settings.
Properties
CAS No. |
66341-85-3 |
|---|---|
Molecular Formula |
C23H35NO6 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N,N-diethylethanamine;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C17H20O6.C6H15N/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;1-4-7(5-2)6-3/h4,20H,5-8H2,1-3H3,(H,18,19);4-6H2,1-3H3/b9-4+; |
InChI Key |
UCVFIGBNEJKUIA-JOKMOOFLSA-N |
Isomeric SMILES |
CCN(CC)CC.CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O |
Canonical SMILES |
CCN(CC)CC.CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


